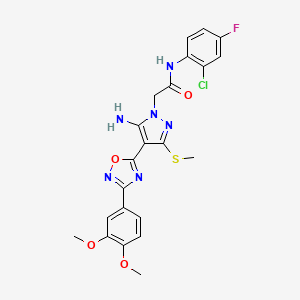
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20ClFN6O4S and its molecular weight is 518.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide represents a class of bioactive molecules that have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including:
- Oxadiazole and pyrazole rings, which are known for their diverse biological activities.
- Dimethoxyphenyl and chloro-fluorophenyl substituents that may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated various biological activities associated with similar compounds containing oxadiazole and pyrazole moieties. These include:
- Antimicrobial Activity : Compounds with oxadiazole structures have shown promising antibacterial and antifungal activities. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations (MIC values) .
- Anticancer Potential : Pyrazole derivatives have been investigated for their anticancer properties. Studies have reported that certain pyrazole-based compounds induce apoptosis in cancer cell lines through the activation of specific signaling pathways .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which is crucial in conditions like arthritis .
The mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses, influencing processes such as apoptosis or cell proliferation.
Case Studies
Several studies have documented the biological activity of related compounds:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited MIC values ranging from 2 to 10 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like norfloxacin .
Case Study 2: Anticancer Activity
In vitro studies on pyrazole derivatives demonstrated that certain compounds led to a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations as low as 5 µM. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O4S/c1-32-15-7-4-11(8-16(15)33-2)20-27-21(34-29-20)18-19(25)30(28-22(18)35-3)10-17(31)26-14-6-5-12(24)9-13(14)23/h4-9H,10,25H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFDYENXYLJPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C=C4)F)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














